Chemical properties of (R)-3-(4-bromophenyl)piperidine hydrochloride
Chemical properties of (R)-3-(4-bromophenyl)piperidine hydrochloride
An In-depth Technical Guide to (R)-3-(4-bromophenyl)piperidine Hydrochloride
Introduction
(R)-3-(4-bromophenyl)piperidine hydrochloride is a chiral synthetic building block of significant interest in the pharmaceutical industry. As a substituted piperidine derivative, it belongs to a class of heterocyclic compounds that are among the most prevalent structural motifs in marketed drugs and natural alkaloids.[1] Its primary importance lies in its role as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib, a therapeutic agent for various cancers.[2]
This guide provides a comprehensive technical overview of (R)-3-(4-bromophenyl)piperidine hydrochloride, tailored for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of data to explore the causality behind synthetic strategies, the logic of analytical validation, and the compound's practical application in drug discovery.
Molecular Structure:
Caption: A representative synthetic workflow from a piperidone starting material.
Experimental Protocol: Chiral Resolution and Salt Formation
This protocol assumes the successful synthesis of racemic 3-(4-bromophenyl)piperidine.
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Dissolution: Dissolve 1.0 equivalent of racemic 3-(4-bromophenyl)piperidine in a suitable solvent, such as methanol or ethanol, at an elevated temperature (e.g., 50-60 °C). The choice of solvent is critical; it must dissolve the racemic base and the resolving agent but allow for the selective precipitation of only one diastereomeric salt upon cooling.
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Addition of Resolving Agent: In a separate vessel, dissolve 0.5 equivalents of a chiral resolving agent, such as (+)-Dibenzoyl-D-tartaric acid (DBTA), in the same solvent. The use of 0.5 equivalents is theoretically sufficient to resolve the entire mixture, assuming perfect and exclusive precipitation of one diastereomer.
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Salt Formation: Slowly add the DBTA solution to the solution of the racemic base while maintaining the temperature. Stir for a short period to ensure complete reaction.
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Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt, in this case, the ((R)-amine)-((+)-DBTA) salt. The slow cooling is paramount for achieving high diastereomeric purity.
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Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent to remove impurities.
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Salt Break: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1M NaOH). Stir vigorously until all solids have dissolved. The base neutralizes the tartaric acid, liberating the free (R)-amine into the organic layer.
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Extraction & Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the (R)-3-(4-bromophenyl)piperidine free base.
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Hydrochloride Salt Formation: Dissolve the purified (R)-free base in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Final Isolation: Collect the white solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Analytical Characterization
A rigorous analytical program is essential to confirm the identity, purity, and stereochemical integrity of the final compound. No single technique is sufficient; a combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.
Caption: A comprehensive analytical workflow for quality control.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: ~9.0-9.5 (br s, 2H, -NH₂⁺-), 7.60 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), ~3.0-3.5 (m, 3H, piperidine-H), ~1.8-2.2 (m, 4H, piperidine-H). Protons adjacent to the protonated nitrogen often appear as broad multiplets. |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: Aromatic carbons (~120-145 ppm), Piperidine carbons (~25-55 ppm). The brominated aromatic carbon will be at a higher field (~120 ppm). |
| MS (ESI+) | m/z calculated for C₁₁H₁₅BrN⁺ [M+H]⁺: 240.0382; found: 240.0385. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). [3] |
| IR (KBr) | ν (cm⁻¹): ~2400-2800 (broad, -NH₂⁺- stretch), ~3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1490 (Ar C=C stretch), ~1010 (C-Br stretch). |
Protocol: Chiral HPLC for Enantiomeric Purity
The objective is to separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.) of the final product.
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Column Selection: A chiral stationary phase (CSP) is required. Columns based on immobilized polysaccharides (e.g., amylose or cellulose derivatives) are highly effective for this class of compounds. A common choice would be a Chiralpak® IA or IC column.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. An amine additive, such as diethylamine (DEA) or triethylamine (TEA) (0.1%), is often required to reduce peak tailing and improve the resolution of basic analytes by blocking active sites on the silica support.
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Sample Preparation: Accurately weigh and dissolve a sample of the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL. Note that the salt may require neutralization to the free base for optimal chromatography on some systems.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Temperature: 25 °C
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Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The (R)- and (S)-enantiomers will elute at different retention times. The enantiomeric excess is calculated using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A successful resolution and purification should yield an e.e. > 99%.
Applications in Drug Discovery
The structural features of (R)-3-(4-bromophenyl)piperidine hydrochloride make it a valuable and versatile intermediate.
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Chiral Piperidine Core: The piperidine ring is a privileged scaffold that can adopt a stable chair conformation, allowing its substituents to be projected into defined vectors of 3D space to interact with biological targets. [1]* 4-Bromophenyl Group: The bromine atom serves as a synthetic handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse chemical moieties late in a synthetic sequence, which is a powerful strategy for generating compound libraries for structure-activity relationship (SAR) studies. [4] Its most prominent application is as a direct precursor to the PARP inhibitor Niraparib . In the synthesis of Niraparib, the (R)-3-(4-bromophenyl)piperidine intermediate undergoes a Buchwald-Hartwig amination, coupling the piperidine nitrogen with an appropriate pyrazole-containing fragment to complete the core structure of the drug.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Hazard Identification: The compound is expected to cause skin and eye irritation. [5][6]It may be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes. After handling, wash hands thoroughly. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture, as hydrochloride salts can be hygroscopic. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
References
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
- Synthetic method of 1-(4-bromophenyl) piperidine.
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NMR Spectroscopy. University of Wisconsin-Madison, Hans Reich NMR Collection. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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IR and 1 H-NMR spectral data of compounds. ResearchGate. [Link]
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4-(3-bromophenyl)piperidine (C11H14BrN). PubChemLite. [Link]
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Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]
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(R)-3-amino piperidine hydrochloride preparation method. Patsnap. [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
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4-Bromophenylhydrazine hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
- Preparation method of piperidine and derivatives thereof.
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Supplementary Information. The Royal Society of Chemistry. [Link]
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The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. LinkedIn. [Link]
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3-(4-bromophenyl)-piperidine. Prisun Pharmatech. [Link]
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